Nickel sulphate hydrate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

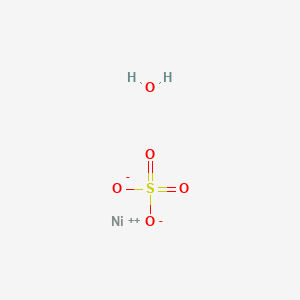

Structure

2D Structure

Propiedades

Fórmula molecular |

H2NiO5S |

|---|---|

Peso molecular |

172.77 g/mol |

Nombre IUPAC |

nickel(2+);sulfate;hydrate |

InChI |

InChI=1S/Ni.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+2;;/p-2 |

Clave InChI |

LKNLEKUNTUVOML-UHFFFAOYSA-L |

SMILES canónico |

O.[O-]S(=O)(=O)[O-].[Ni+2] |

Sinónimos |

nickel sulfate nickel sulfate heptahydrate nickel sulfate hexahydrate nickel sulfate hexahydrate-(2)H-labeled cpd nickel sulfate hydrate nickel sulfate monohydrate |

Origen del producto |

United States |

Foundational & Exploratory

physicochemical properties of nickel sulphate hexahydrate

An In-depth Technical Guide to the Physicochemical Properties of Nickel Sulphate Hexahydrate

Introduction

Nickel (II) sulphate hexahydrate (NiSO₄·6H₂O) is an inorganic compound of significant industrial and scientific importance.[1] As a primary source of the Ni²⁺ ion, it is a cornerstone in electroplating and the manufacturing of nickel-cadmium and nickel-metal hydride batteries.[1][2][3][4][5] For researchers, scientists, and professionals in drug development, a thorough understanding of its physicochemical properties is crucial for its application as a precursor in the synthesis of nickel-based catalysts, pigments, and potentially novel therapeutic or diagnostic agents.[1][6][7][8] This guide provides a comprehensive overview of the core properties of nickel sulphate hexahydrate, detailed experimental protocols for its characterization, and a summary of its toxicological profile.

Core Physicochemical Properties

The fundamental properties of nickel sulphate hexahydrate are summarized below. This data is essential for laboratory handling, experimental design, and process optimization.

Table 1: Summary of Physicochemical Properties of Nickel Sulphate Hexahydrate

| Property | Value | References |

| Chemical Formula | NiSO₄·6H₂O | [9][10] |

| Molar Mass | 262.85 g/mol | [1][2][9][10] |

| Appearance | Blue or emerald-green crystals | [6][9][10][11] |

| Density | 2.07 g/cm³ | [1][2][9][10] |

| Melting Point | 53 °C (127.9 °F) (transition point) | [1][9][10][11] |

| Boiling Point | Decomposes at 100 °C (loses water) | [1][10] |

| Decomposition Temp. | > 800 °C (decomposes to NiO and SO₃) | [10] |

| Water Solubility | 625 g/L at 20 °C; Highly soluble | [1][12] |

| Other Solvents | Insoluble in ethanol (B145695) and ammonia | [1][11][13] |

| pH of Solution | ~4.5 (in aqueous solution) | [1][13][14] |

| Crystal Structure | Tetragonal (α-form); Monoclinic (β-form) | [1][6][9][15] |

Crystal Structure and Morphology

Nickel sulphate hexahydrate primarily exists in two crystalline forms: a blue tetragonal modification (α-form) and a green monoclinic modification (β-form).[6][9][15] The common tetragonal form, known as the mineral retgersite, crystallizes from aqueous solutions between 30.7 and 53.8 °C.[1] X-ray crystallography studies reveal that its structure consists of octahedral [Ni(H₂O)₆]²⁺ complex cations, where the nickel ion is coordinated by six water molecules.[1][16] These complexes are linked to sulphate anions (SO₄²⁻) through hydrogen bonds.[1] The alpha-form converts to the beta-form at approximately 53.3 °C.[9][14]

Stability and Reactivity

Under standard conditions, nickel sulphate hexahydrate is a stable, though somewhat efflorescent (loses water to the atmosphere), crystalline solid.[6][12] Its reactivity is largely dictated by temperature and contact with incompatible substances.

Thermal Decomposition: The compound is thermally sensitive. Upon heating, it undergoes a multi-stage decomposition process. It begins to lose its water of crystallization around 100 °C and becomes the greenish-yellow anhydrous salt at approximately 280 °C.[9][10][17] At temperatures above 840 °C, the anhydrous salt decomposes, emitting toxic fumes of sulfur oxides and leaving behind nickel oxide (NiO).[1][9][10][18]

Incompatibilities: Nickel sulphate hexahydrate is incompatible with strong acids.[6][9][12] It can react violently with powdered aluminum or magnesium at elevated temperatures.[6][9] It should also be kept away from sulfur, wood, and other combustible materials.[6][9][12]

Toxicological Profile

For professionals in drug development and related fields, understanding the toxicological profile of any chemical is paramount. Nickel sulphate hexahydrate is classified as toxic and carcinogenic.

Acute Effects and Health Hazards: Exposure can cause significant irritation to the skin, eyes, and respiratory tract.[9][19] It is a known skin sensitizer (B1316253) and can lead to a form of dermatitis commonly referred to as "nickel itch".[9][20] Ingestion is harmful and can lead to symptoms such as nausea, vomiting, and headache.[20] The acute oral LD50 in rats is reported to be 264 mg/kg.[18][19]

Chronic Effects and Carcinogenicity: Prolonged or repeated inhalation is a primary concern, as it can cause chronic respiratory irritation and damage to the lungs.[19][21] Nickel sulphate is classified as a human carcinogen by multiple agencies when inhaled.[18][19][21][22][23]

Table 2: Summary of Toxicological Data

| Parameter | Value / Classification | References |

| Acute Oral Toxicity (LD50, Rat) | 264 - 361 mg/kg | [18][19][21] |

| Health Hazards | Skin/eye/respiratory irritant, Skin sensitizer | [9][19][20][22] |

| IARC Classification | Group 1 (Carcinogenic to humans) | [19][21] |

| NTP Classification | Known to be a human carcinogen | [19][21] |

| ACGIH Classification | A1 (Confirmed human carcinogen) | [19][21] |

Experimental Protocols

Detailed and reproducible experimental methods are essential for research and development. The following section outlines protocols for the synthesis and characterization of nickel sulphate hexahydrate.

Experimental Protocol 1: Synthesis via Acid-Base Neutralization [8]

-

Objective: To synthesize nickel sulphate hexahydrate crystals from nickel oxide and sulfuric acid.

-

Materials: Nickel (II) oxide (NiO) powder, dilute sulfuric acid (H₂SO₄, ~2 M), distilled water, beaker, stirring rod, heating plate, filtration apparatus (Buchner funnel), crystallizing dish.

-

Methodology:

-

Gently heat the dilute sulfuric acid in a beaker to approximately 80 °C. Do not boil.

-

Slowly and incrementally add nickel (II) oxide powder to the hot acid while stirring continuously.

-

Continue adding NiO until the effervescence ceases and a small amount of unreacted black powder remains at the bottom. This indicates the acid has been fully neutralized.

-

Hot-filter the resulting green solution using a Buchner funnel to remove any unreacted NiO and other solid impurities.

-

Transfer the clear green filtrate to a clean crystallizing dish.

-

Cover the dish loosely and allow it to cool slowly to room temperature. Blue-green crystals will form as the solution cools and evaporates.

-

Once a sufficient crop of crystals has formed, collect them by vacuum filtration.

-

Wash the crystals sparingly with a small amount of cold distilled water to remove any residual acid.

-

Allow the crystals to air dry on a watch glass.

-

Experimental Protocol 2: Structural Characterization by Powder X-ray Diffraction (PXRD) [16]

-

Objective: To confirm the crystal structure and phase purity of the synthesized nickel sulphate hexahydrate.

-

Methodology:

-

Finely grind a small sample of the synthesized crystals into a homogeneous powder using an agate mortar and pestle.

-

Mount the powder onto a sample holder according to the instrument's specifications.

-

Place the sample holder into the powder X-ray diffractometer.

-

Collect the diffraction pattern over a 2θ range of 10° to 80°, using a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Analyze the resulting diffractogram by comparing the peak positions (2θ values) and intensities to a standard reference pattern for tetragonal nickel sulphate hexahydrate from a crystallographic database (e.g., ICDD).

-

Experimental Protocol 3: Thermal Analysis by TGA/DSC [16]

-

Objective: To investigate the thermal stability and dehydration behavior of the synthesized crystals.

-

Methodology:

-

Accurately weigh 5-10 mg of the sample into an alumina (B75360) or platinum crucible.

-

Place the crucible into a simultaneous thermal analyzer (STA) capable of performing both thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

-

Heat the sample from ambient temperature to 400 °C at a constant heating rate of 10 °C/min under an inert atmosphere (e.g., nitrogen).

-

Analyze the TGA curve for mass loss steps corresponding to the loss of water molecules.

-

Analyze the DSC curve for endothermic or exothermic peaks associated with phase transitions and dehydration events.

-

Conclusion

Nickel sulphate hexahydrate is a compound with well-defined but complex physicochemical properties. Its utility in diverse fields, from industrial electroplating to laboratory synthesis, is underscored by its high solubility, distinct crystalline nature, and predictable reactivity. For researchers and drug development professionals, a comprehensive knowledge of its properties, handling requirements, and significant toxicity is essential for safe and effective application in experimental design and as a precursor material for advanced applications. The experimental protocols provided herein offer a standardized approach to its synthesis and characterization, ensuring reproducibility and quality control in a research setting.

References

- 1. Nickel(II) sulfate - Wikipedia [en.wikipedia.org]

- 2. neutronco.com [neutronco.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. WO2020061639A1 - Method for preparing a high-purity hydrated nickel sulphate - Google Patents [patents.google.com]

- 6. Nickel sulfate hexahydrate | 10101-97-0 [chemicalbook.com]

- 7. Nickel(II) sulfate hexahydrate, 98% 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. benchchem.com [benchchem.com]

- 9. Nickel sulfate hexahydrate | NiSO4.6H2O | CID 5284429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. heegermaterials.com [heegermaterials.com]

- 11. Nickel(II) sulfate - Sciencemadness Wiki [sciencemadness.org]

- 12. chembk.com [chembk.com]

- 13. Nickel(II) sulfate hexahydrate, 99.9 trace metals basis 10101-97-0 [sigmaaldrich.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. rruff.net [rruff.net]

- 16. benchchem.com [benchchem.com]

- 17. nornik-upload.storage.yandexcloud.net [nornik-upload.storage.yandexcloud.net]

- 18. fishersci.com [fishersci.com]

- 19. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 20. NICKEL SULFATE HEXAHYDRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 21. columbuschemical.com [columbuschemical.com]

- 22. lobachemie.com [lobachemie.com]

- 23. nexchem.co.uk [nexchem.co.uk]

In-Depth Technical Guide to the Crystal Structure of α-NiSO₄·6H₂O

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of α-Nickel Sulfate (B86663) Hexahydrate (α-NiSO₄·6H₂O), a compound of interest in various scientific fields. This document details the experimental protocols for its structural determination and presents key crystallographic data in a clear, tabular format.

Crystal Structure and Properties

α-NiSO₄·6H₂O crystallizes in the tetragonal system, belonging to the non-centrosymmetric space group P4₁2₁2.[1][2] This chiral space group indicates that the crystal structure lacks a center of inversion. The crystal structure consists of [Ni(H₂O)₆]²⁺ octahedra and [SO₄]²⁻ tetrahedra linked by a network of hydrogen bonds.

Crystallographic Data

The unit cell parameters and other crystallographic data for α-NiSO₄·6H₂O have been determined through single-crystal X-ray diffraction and neutron diffraction studies. The data presented below is a compilation from various sources, providing a comprehensive overview of its structural parameters.

| Parameter | Value (X-ray Diffraction) [1] | Value (Neutron Diffraction) |

| Crystal System | Tetragonal | Tetragonal |

| Space Group | P4₁2₁2 | P4₁2₁2 |

| a (Å) | 6.784(2) | 6.787(3) |

| c (Å) | 18.285(12) | 18.299(4) |

| Volume (ų) | 841.4(4) | 843.5 |

| Z | 4 | 4 |

| Density (calculated) (g/cm³) | 2.075 | - |

| Radiation | MoKα (λ = 0.71073 Å) | - |

| Temperature | Room Temperature | - |

| R-factor | - | 0.082 |

Atomic Coordinates

The following table lists the atomic coordinates for the non-hydrogen atoms in the asymmetric unit of α-NiSO₄·6H₂O as determined by single-crystal X-ray diffraction.[1]

| Atom | x | y | z |

| Ni1 | 0.4998(1) | 0.4998(1) | 0.2500 |

| S1 | 0.0000 | 0.5000 | 0.4211(1) |

| O1 | 0.3541(6) | 0.2974(6) | 0.2500 |

| O2 | 0.6459(6) | 0.7026(6) | 0.2500 |

| O3 | 0.4998(5) | 0.4998(5) | 0.1583(3) |

| O4 | 0.4998(5) | 0.4998(5) | 0.3417(3) |

| O5 | 0.0000 | 0.5000 | 0.3491(4) |

| O6 | 0.1465(5) | 0.6465(5) | 0.4460(3) |

| O7 | -0.1465(5) | 0.3535(5) | 0.4460(3) |

Note: Hydrogen atom positions are best determined by neutron diffraction, but a complete set of coordinates from such a study was not available in the searched literature.

Selected Bond Lengths and Angles

The coordination geometry around the nickel and sulfur atoms is crucial for understanding the crystal packing. The following tables present selected interatomic distances and angles.[1]

Bond Lengths (Å)

| Bond | Length |

| Ni1–O1 | 2.049(4) |

| Ni1–O2 | 2.051(4) |

| Ni1–O3 | 2.062(2) |

| Ni1–O4 | 2.062(2) |

| S1–O5 | 1.469(5) |

| S1–O6 | 1.472(3) |

| S1–O7 | 1.472(3) |

Bond Angles (°)

| Angle | Value |

| O1–Ni1–O2 | 180.0(2) |

| O1–Ni1–O3 | 90.0(1) |

| O1–Ni1–O4 | 90.0(1) |

| O2–Ni1–O3 | 90.0(1) |

| O2–Ni1–O4 | 90.0(1) |

| O3–Ni1–O4 | 180.0(2) |

| O5–S1–O6 | 109.5(2) |

| O5–S1–O7 | 109.5(2) |

| O6–S1–O7 | 109.4(2) |

Experimental Protocols

The structural analysis of α-NiSO₄·6H₂O involves several key experimental stages, from crystal growth to data analysis.

Crystal Growth

Single crystals of α-NiSO₄·6H₂O suitable for X-ray diffraction are typically grown from an aqueous solution using the slow evaporation method.[1][2]

Protocol:

-

Prepare a saturated aqueous solution of nickel sulfate at room temperature.

-

Filter the solution to remove any impurities.

-

Place the solution in a beaker covered with a perforated lid to allow for slow evaporation.

-

Allow the solution to stand undisturbed at a constant temperature.

-

Harvest well-formed single crystals after a period of several days to weeks.

Alternatively, crystals can be grown by the slow cooling of a saturated solution.[3]

Single-Crystal X-ray Diffraction

This is the primary technique for determining the precise atomic arrangement in a crystal.

Protocol:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. For the data presented, an ENRAF NONIUS CAD4 diffractometer with MoKα radiation (λ = 0.71073 Å) was used.[1] Data is collected at room temperature. A series of diffraction images are recorded as the crystal is rotated.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a list of reflection intensities and their corresponding Miller indices.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined using a full-matrix least-squares method, typically with software such as the SHELXL program package.[1] Non-hydrogen atoms are refined anisotropically.

Powder X-ray Diffraction and Rietveld Refinement

Powder X-ray diffraction (PXRD) is used to analyze the bulk crystalline material and can be used for structure refinement using the Rietveld method.[4][5]

Protocol:

-

Sample Preparation: The crystalline sample is finely ground to a powder to ensure random orientation of the crystallites.

-

Data Collection: The powder is placed in a sample holder and analyzed using a powder diffractometer. A continuous scan of diffraction intensity versus 2θ angle is recorded.

-

Rietveld Refinement: The experimental powder diffraction pattern is fitted to a calculated pattern based on a known structural model. The refinement process involves adjusting various parameters, including lattice parameters, atomic positions, and peak shape parameters, to minimize the difference between the observed and calculated patterns.

Visualizations

The following diagrams illustrate the experimental workflows for the crystal structure analysis of α-NiSO₄·6H₂O.

References

Thermodynamic Properties of Nickel Sulphate Hydrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of nickel sulphate hydrates, crucial inorganic compounds with applications ranging from electroplating to catalysts and precursors in drug development. Understanding their thermodynamic stability, dehydration behavior, and associated energy changes is paramount for process optimization, formulation design, and ensuring material quality. This document collates key thermodynamic data, details common experimental protocols for their determination, and visualizes the fundamental relationships governing these hydrates.

Thermodynamic Data of Nickel Sulphate Hydrates

The thermodynamic properties of the primary nickel sulphate hydrates—heptahydrate (NiSO₄·7H₂O), hexahydrate (NiSO₄·6H₂O), and monohydrate (NiSO₄·H₂O)—are summarized below. These values are essential for predicting the spontaneity of reactions, phase transitions, and equilibrium conditions.

Enthalpy of Formation

The standard enthalpy of formation (ΔHf°) represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.

| Compound | Formula | ΔHf° (kcal/mol) | ΔHf° (kJ/mol) |

| Nickel Sulphate Monohydrate | NiSO₄·H₂O | -283.9[1] | -1187.8[1] |

| α-Nickel Sulphate Hexahydrate | α-NiSO₄·6H₂O | -640.6[1] | -2679.8[1] |

| Nickel Sulphate Heptahydrate | NiSO₄·7H₂O | -711.6[1] | -2977.3[1] |

Enthalpy of Transitions

The enthalpy changes associated with the transitions between different hydrate (B1144303) forms are critical for understanding their stability and dehydration processes.

| Reaction | ΔH° (kcal/mol) | ΔH° (kJ/mol) |

| α-NiSO₄·6H₂O + H₂O(l) → NiSO₄·7H₂O | -1.836 ± 0.025[1][2] | -7.68 ± 0.10[1][2] |

| NiSO₄·H₂O(c) + 5H₂O(l) → NiSO₄·6H₂O(c) | -15.1[1] | -63.2[1] |

| NiSO₄·7H₂O(s) → α-NiSO₄·6H₂O(s) + H₂O(g) | 12.356[1][2] | 51.70[1][2] |

Gibbs Free Energy and Entropy of Dehydration

The Gibbs free energy (ΔG°) and entropy (ΔS°) changes for the dehydration of the heptahydrate provide insight into the spontaneity of water loss under standard conditions.

| Parameter | Value |

| ΔG° for NiSO₄·7H₂O dehydration at 25°C | 2126 cal/mol (8.895 kJ/mol)[1][2] |

| ΔS° for NiSO₄·7H₂O dehydration at 25°C | 34.31 gibbs/mol (143.55 J/mol·K)[1][2] |

Dehydration of Nickel Sulphate Hydrates

Nickel sulphate hydrates undergo stepwise dehydration upon heating, losing water molecules to form lower hydrates and eventually the anhydrous salt. The dehydration process for the heptahydrate typically proceeds through the hexahydrate. The anhydrous form, NiSO₄, is produced by heating the hydrates above 330 °C.[3] Under standard pressure, anhydrous NiSO₄ decomposes to nickel oxide (NiO) at temperatures above 640 °C.[3]

The following diagram illustrates the general dehydration pathway.

References

The Stability of Nickel Sulfate Heptahydrate vs. Hexahydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the relative stability of nickel sulfate (B86663) heptahydrate (NiSO₄·7H₂O) and nickel sulfate hexahydrate (NiSO₄·6H₂O). Understanding the thermodynamic and kinetic stability of these hydrated forms is critical for applications in electroplating, battery technology, catalysis, and as precursors in chemical synthesis. This document outlines the structural differences, phase transitions, and the experimental methodologies used to characterize these compounds.

Introduction to Nickel Sulfate Hydrates

Nickel sulfate is a crucial inorganic compound that exists in several hydrated forms, with the heptahydrate and hexahydrate being the most common. The degree of hydration significantly influences the material's physical and chemical properties, including its crystal structure, density, and stability under various environmental conditions.

-

Nickel Sulfate Heptahydrate (NiSO₄·7H₂O): Often found as the mineral morenosite, it is the thermodynamically stable form at temperatures below 30.7 °C.[1] It possesses an orthorhombic crystal structure and is prone to efflorescence, the loss of water of crystallization to the atmosphere.[1]

-

Nickel Sulfate Hexahydrate (NiSO₄·6H₂O): This form is stable in aqueous solutions at temperatures between 30.7 and 53.8 °C.[2] It exists in two polymorphic forms: the tetragonal α-form (retgersite), which is common, and a monoclinic β-form.[2][3] The hexahydrate is generally preferred for industrial applications due to its lower water content and greater stability during storage and transport.[4]

The primary structural distinction lies in the arrangement of water molecules within the crystal lattice. In both hydrates, the nickel ion (Ni²⁺) is octahedrally coordinated by six water molecules, forming the [Ni(H₂O)₆]²⁺ complex cation.[5] In the heptahydrate, the seventh water molecule is not directly bonded to the nickel ion but is held within the crystal lattice through hydrogen bonds.[5] The transition from heptahydrate to hexahydrate involves the loss of this interstitial water molecule and a subsequent rearrangement of the crystal structure.[5]

Comparative Stability Analysis

The stability of nickel sulfate heptahydrate and hexahydrate is influenced by temperature, humidity, and the presence of impurities.

Thermal Stability and Phase Transitions

The transition between the heptahydrate and hexahydrate forms is temperature-dependent. In aqueous solutions, nickel sulfate heptahydrate is the stable phase below approximately 31.5–32 °C.[3] Above this temperature, the hexahydrate becomes the more stable form.[3] The transition between the two hexahydrate polymorphs, α-NiSO₄·6H₂O and β-NiSO₄·6H₂O, occurs at around 53–55 °C.[3]

In the solid state, nickel sulfate heptahydrate is known to spontaneously lose one molecule of water at ambient conditions, transforming into the hexahydrate.[1][3] This process is a key consideration for the storage and handling of these materials. Further heating of the hexahydrate leads to a stepwise dehydration, eventually forming the anhydrous salt at temperatures exceeding 330 °C.[2]

Hygroscopicity

Both the heptahydrate and hexahydrate forms of nickel sulfate are hygroscopic, meaning they can absorb moisture from the atmosphere. This property can affect their physical state and chemical reactivity. The heptahydrate's tendency to effloresce (lose water) in dry conditions and the general hygroscopicity of both forms necessitate controlled storage environments.

Quantitative Data Summary

The following tables summarize the key physical and thermal properties of nickel sulfate heptahydrate and hexahydrate.

| Property | Nickel Sulfate Heptahydrate (NiSO₄·7H₂O) | Nickel Sulfate Hexahydrate (NiSO₄·6H₂O) |

| Molar Mass | 280.86 g/mol | 262.85 g/mol |

| Crystal System | Orthorhombic[1] | Tetragonal (α-form), Monoclinic (β-form)[1][3] |

| Appearance | Green crystals | Blue to emerald-green crystals |

| Density | 1.948 g/cm³ | 2.07 g/cm³ |

Table 1: Physical Properties of Nickel Sulfate Hydrates.

| Parameter | Value | Conditions |

| Heptahydrate to Hexahydrate Transition Temperature (in solution) | 30.7 - 32 °C[3] | Aqueous solution |

| α-Hexahydrate to β-Hexahydrate Transition Temperature (in solution) | 53 - 55 °C[3] | Aqueous solution |

| Decomposition of Heptahydrate in Air | Occurs at room temperature[1][3] | Ambient conditions |

Table 2: Transition Temperatures and Stability.

Experimental Protocols

The characterization of the stability of nickel sulfate hydrates involves several analytical techniques. Detailed methodologies for key experiments are provided below.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability and dehydration pathway of nickel sulfate hydrates.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the nickel sulfate hydrate (B1144303) is placed in an inert crucible (e.g., alumina).

-

Instrumentation: A simultaneous TGA-DSC instrument is used.

-

Experimental Conditions:

-

Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.[6]

-

Temperature Range: The sample is heated from ambient temperature to a temperature sufficient to ensure complete dehydration and decomposition (e.g., 600 °C or higher).[6]

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically a continuous flow of an inert gas like nitrogen or in air (e.g., at a flow rate of 50 mL/min).[5]

-

-

Data Analysis:

-

The TGA curve plots the percentage of mass loss as a function of temperature. The steps in the curve indicate the temperatures at which water molecules are lost.

-

The DSC curve shows the heat flow, with endothermic peaks corresponding to the energy required for dehydration and other phase transitions.

-

X-ray Diffraction (XRD)

Objective: To identify the crystal structure and monitor phase transitions between the different hydrated forms.

Methodology:

-

Sample Preparation: A finely ground powder of the nickel sulfate hydrate is mounted on a sample holder.

-

Instrumentation: A powder X-ray diffractometer with a monochromatic X-ray source (e.g., Cu Kα radiation) is used.

-

Data Collection:

-

The sample is scanned over a range of 2θ angles (e.g., 10-80°).

-

For in-situ studies of phase transitions, the sample can be heated or exposed to a controlled humidity environment during the XRD measurement.

-

-

Data Analysis: The resulting diffraction pattern is a plot of X-ray intensity versus 2θ angle. The positions and intensities of the diffraction peaks are unique to each crystal structure and are compared to standard diffraction patterns from databases (e.g., JCPDS) to identify the phases present.

Hygroscopicity Testing

Objective: To quantify the moisture absorption or desorption characteristics of the nickel sulfate hydrates.

Methodology:

-

Sample Preparation: A pre-weighed, dry sample of the nickel sulfate hydrate is placed in a weighing dish.

-

Controlled Environment: The sample is placed in a desiccator or a controlled humidity chamber at a specific relative humidity (RH) and constant temperature.

-

Mass Measurement: The mass of the sample is monitored periodically over time until it reaches a constant weight, indicating equilibrium with the surrounding atmosphere.

-

Data Analysis: The change in mass is calculated to determine the amount of water absorbed or lost. This can be repeated at various RH levels to construct a moisture sorption isotherm, which graphically represents the relationship between water content and equilibrium relative humidity.[7]

Visualizing Stability and Transitions

The following diagrams, generated using the DOT language, illustrate the key relationships and processes discussed in this guide.

Caption: Dehydration pathway of nickel sulfate heptahydrate.

Caption: Temperature-dependent phase stability in aqueous solution.

Conclusion

The choice between nickel sulfate heptahydrate and hexahydrate is dictated by the specific requirements of the application, particularly the operational temperature and humidity conditions. The heptahydrate is the stable form at lower temperatures but is susceptible to efflorescence. The hexahydrate, particularly the α-form, offers greater stability over a broader range of ambient conditions, making it the preferred choice for many industrial processes. A thorough understanding of their phase behavior and the application of the experimental techniques outlined in this guide are essential for ensuring product quality, optimizing process efficiency, and maintaining material integrity in research and development.

References

An In-depth Technical Guide to the Solubility of Nickel Sulfate Hydrate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of nickel sulfate (B86663) hydrate (B1144303) in various aqueous solutions. Nickel sulfate, a compound of significant industrial and scientific interest, particularly in catalysis, electroplating, and as a precursor in the synthesis of advanced materials, exhibits complex solubility behavior influenced by temperature, pH, and the presence of co-solutes. Understanding these solubility characteristics is crucial for process optimization, formulation development, and ensuring the quality and purity of end products.

Solubility of Nickel Sulfate Hydrates in Water

Nickel sulfate exists in several hydrated forms, with the most common being the hexahydrate (NiSO₄·6H₂O) and the heptahydrate (NiSO₄·7H₂O). The stable hydrate in equilibrium with a saturated aqueous solution is dependent on the temperature. Below approximately 31.5 °C, the heptahydrate is the stable form, while above this temperature, the hexahydrate predominates.[1][2] The solubility of these hydrates in water increases with temperature.

Table 1: Solubility of Nickel Sulfate Hydrates in Water at Various Temperatures

| Temperature (°C) | Solubility (g NiSO₄ / 100 g H₂O) | Predominant Hydrate Form |

| 0 | 29.3 | Heptahydrate |

| 10 | 34.1 | Heptahydrate |

| 20 | 38.3 | Heptahydrate |

| 25 | 40.8 | Heptahydrate[1] |

| 30 | 43.7 | Heptahydrate/Hexahydrate Transition[1] |

| 40 | 47.9 | Hexahydrate[1] |

| 50 | 52.4 | Hexahydrate[1] |

| 60 | 56.6 | Hexahydrate |

| 80 | 65.4 | Hexahydrate |

| 100 | 83.7 | Hexahydrate |

Data compiled from various sources. The exact transition temperature between hydrates can vary slightly based on experimental conditions.

Effect of Co-solutes on Nickel Sulfate Solubility

The solubility of nickel sulfate can be significantly altered by the presence of other solutes in the aqueous solution. This is primarily due to the common ion effect and changes in the activity of water.

Effect of Sulfuric Acid

The addition of sulfuric acid to an aqueous solution of nickel sulfate generally decreases the solubility of the nickel salt. This is a classic example of the common ion effect, where the increase in the concentration of the sulfate ion (SO₄²⁻) from the dissociation of sulfuric acid shifts the dissolution equilibrium of nickel sulfate to the left, favoring the solid phase.

Table 2: Solubility of Nickel Sulfate in Aqueous Sulfuric Acid Solutions at 25 °C

| H₂SO₄ Concentration (wt%) | NiSO₄ Solubility (wt%) | Solid Phase |

| 0 | 28.13 | NiSO₄·7H₂O |

| 5.0 | 22.5 | NiSO₄·7H₂O |

| 10.0 | 18.0 | NiSO₄·7H₂O |

| 20.0 | 11.5 | NiSO₄·6H₂O |

| 30.0 | 6.8 | NiSO₄·6H₂O |

| 40.0 | 3.5 | NiSO₄·H₂O |

| 50.0 | 1.5 | NiSO₄·H₂O |

| 60.0 | 0.5 | NiSO₄ (anhydrous) |

Data adapted from literature sources. The solid phase in equilibrium changes with increasing sulfuric acid concentration.

Effect of Other Sulfate Salts

The presence of other soluble sulfate salts, such as sodium sulfate (Na₂SO₄) or ammonium (B1175870) sulfate ((NH₄)₂SO₄), also reduces the solubility of nickel sulfate due to the common ion effect.[1]

Table 3: Solubility of Nickel Sulfate in Aqueous Solutions of Other Sulfates at 20 °C

| Co-solute | Co-solute Concentration (mol/L) | NiSO₄ Solubility ( g/100g H₂O) |

| None | 0 | 38.3 |

| Na₂SO₄ | 0.5 | 25.1 |

| Na₂SO₄ | 1.0 | 18.7 |

| (NH₄)₂SO₄ | 0.5 | 28.4 |

| (NH₄)₂SO₄ | 1.0 | 22.9 |

Illustrative data based on the principles of the common ion effect.

Experimental Protocols for Solubility Determination

Accurate determination of nickel sulfate solubility requires robust experimental procedures. The following are detailed methodologies for key experiments.

Isothermal Equilibrium Method for Solubility Measurement

This method involves equilibrating a supersaturated solution of nickel sulfate at a constant temperature and then determining the concentration of the dissolved salt in the saturated solution.

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of nickel sulfate hexahydrate to a known volume of deionized water (or the aqueous solution with the desired co-solute) in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. A constant temperature water bath with a shaker is ideal for this purpose.

-

Sample Withdrawal and Filtration: Once equilibrium is established, cease agitation and allow the solid phase to settle. Carefully withdraw a known volume of the clear supernatant using a pre-heated pipette to prevent crystallization upon cooling. Immediately filter the sample through a pre-heated syringe filter (0.45 µm) into a pre-weighed container.

-

Concentration Determination: Determine the concentration of nickel sulfate in the filtered sample using a suitable analytical technique, such as gravimetric analysis or UV-Vis spectrophotometry.

-

Calculation of Solubility: From the concentration of the saturated solution and the density of the solution, calculate the solubility in the desired units (e.g., g/100 g H₂O).

Gravimetric Determination of Nickel using Dimethylglyoxime (B607122)

This is a classic and highly accurate method for determining the concentration of nickel in a solution.

Methodology:

-

Sample Preparation: Take a precisely measured volume of the saturated nickel sulfate solution and dilute it with deionized water to a suitable concentration range for precipitation.

-

pH Adjustment: Add a few drops of dilute hydrochloric acid to the solution. Heat the solution to about 60-80 °C.

-

Precipitation: Add a 1% alcoholic solution of dimethylglyoxime in slight excess to the warm solution. Then, slowly add dilute ammonium hydroxide (B78521) solution until the solution is slightly alkaline (pH 7-9), which will precipitate a scarlet red complex of nickel dimethylglyoximate.[3][4]

-

Digestion: Keep the beaker with the precipitate on a steam bath for about 30-60 minutes to allow the precipitate to digest and become more easily filterable.

-

Filtration and Washing: Filter the hot solution through a pre-weighed sintered glass crucible. Wash the precipitate with hot water until it is free of chloride ions (test the filtrate with silver nitrate (B79036) solution).

-

Drying and Weighing: Dry the crucible with the precipitate in an oven at 110-120 °C to a constant weight. Cool the crucible in a desiccator before weighing.

-

Calculation: From the weight of the nickel dimethylglyoximate precipitate, calculate the amount of nickel in the original sample using the stoichiometric factor.

UV-Vis Spectrophotometric Determination of Nickel

This method is faster than the gravimetric method and is suitable for routine analysis. It relies on measuring the absorbance of a colored nickel complex.

Methodology:

-

Preparation of Standard Solutions: Prepare a series of nickel sulfate solutions of known concentrations from a stock solution.

-

Complex Formation: To a known volume of each standard solution and the unknown sample solution, add a complexing agent that forms a colored complex with nickel ions. A common reagent is dimethylglyoxime in the presence of an oxidizing agent (like bromine water or iodine) and ammonia, which forms a red-brown soluble complex.

-

Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. Use a reagent blank (containing all reagents except the nickel solution) to zero the instrument.

-

Calibration Curve: Plot a graph of absorbance versus the concentration of the standard solutions. This should yield a linear relationship according to the Beer-Lambert law.

-

Determination of Unknown Concentration: From the absorbance of the unknown sample, determine its concentration using the calibration curve.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of nickel sulfate hydrate using the isothermal equilibrium method.

Caption: Workflow for Isothermal Solubility Determination.

Common Ion Effect on Nickel Sulfate Solubility

This diagram illustrates the principle of the common ion effect on the solubility of nickel sulfate when a soluble sulfate salt is added to the solution.

Caption: Common Ion Effect on NiSO₄ Solubility.

Conclusion

The solubility of nickel sulfate hydrate in aqueous solutions is a multifaceted property governed by temperature, the presence of common ions, and other co-solutes. For researchers and professionals in drug development and other scientific fields, a thorough understanding of these factors, coupled with precise experimental techniques, is essential for controlling crystallization processes, ensuring product purity, and developing robust formulations. The data and protocols presented in this guide serve as a foundational resource for navigating the complexities of nickel sulfate solubility.

References

molecular formula and molar mass of NiSO4·6H2O

An In-depth Technical Guide on the Molecular Properties of Nickel(II) Sulfate (B86663) Hexahydrate

For researchers, scientists, and drug development professionals, a precise understanding of the fundamental chemical properties of compounds is paramount. This guide provides a detailed analysis of the molecular formula and molar mass of Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O).

Molecular Formula

The molecular formula for Nickel(II) sulfate hexahydrate is NiSO₄·6H₂O [1][2][3][4]. This formula indicates that each formula unit of the compound consists of one nickel(II) ion (Ni²⁺), one sulfate ion (SO₄²⁻), and is associated with six molecules of water of hydration (H₂O).

Molar Mass

The molar mass of a compound is the sum of the atomic masses of its constituent atoms. For NiSO₄·6H₂O, the molar mass is calculated by summing the atomic masses of nickel, sulfur, oxygen, and hydrogen according to its molecular formula.

Calculation of Molar Mass

The molar mass is calculated as follows:

Molar Mass = (Atomic Mass of Ni) + (Atomic Mass of S) + (10 × Atomic Mass of O) + (12 × Atomic Mass of H)

Using the standard atomic weights of the elements:

The calculation is: Molar Mass = (1 × 58.6934) + (1 × 32.06) + (4 × 15.999) + (6 × 2 × 1.008) + (6 × 1 × 15.999) Molar Mass = 58.6934 + 32.06 + 63.996 + 12.096 + 95.994 Molar Mass = 262.8394 g/mol

This calculated value aligns with experimentally determined and published molar masses for Nickel(II) sulfate hexahydrate, which are approximately 262.85 g/mol [2][4] and 262.86 g/mol [1][17].

Data Presentation

The quantitative data for the molar mass calculation is summarized in the table below for clarity and easy comparison.

| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) | Total Mass ( g/mol ) |

| Nickel | Ni | 1 | 58.6934 | 58.6934 |

| Sulfur | S | 1 | 32.06 | 32.06 |

| Oxygen | O | 10 | 15.999 | 159.99 |

| Hydrogen | H | 12 | 1.008 | 12.096 |

| Total | NiSO₄·6H₂O | 262.8394 |

Experimental Protocols

This section is not applicable to the determination of the molecular formula and the calculation of molar mass from standard atomic weights. These are fundamental chemical properties derived from the established periodic table and principles of chemistry.

Visualization

The following diagram illustrates the compositional relationship of the elements within Nickel(II) sulfate hexahydrate.

Caption: Compositional breakdown of Nickel(II) Sulfate Hexahydrate.

References

- 1. heegermaterials.com [heegermaterials.com]

- 2. chemsavers.com [chemsavers.com]

- 3. wholesale Nickel(II) sulfate hexahydrate Powder - FUNCMATER [funcmater.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. Atomic Weight of Nickel | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. Nickel - Wikipedia [en.wikipedia.org]

- 7. #28 - Nickel - Ni [hobart.k12.in.us]

- 8. Nickel | Ni (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. proprep.com [proprep.com]

- 11. Sulfur - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 12. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 13. Oxygen - Wikipedia [en.wikipedia.org]

- 14. #8 - Oxygen - O [hobart.k12.in.us]

- 15. ck12.org [ck12.org]

- 16. quora.com [quora.com]

- 17. neutronco.com [neutronco.com]

An In-depth Technical Guide to Nickel(II) Sulfate Hexahydrate for Researchers and Drug Development Professionals

CAS Number: 10101-97-0

This technical guide provides a comprehensive overview of nickel(II) sulfate (B86663) hexahydrate, a compound of significant interest in various scientific and industrial fields, including research, and drug development. This document details its chemical and physical properties, synthesis, and key applications, with a focus on experimental protocols and its impact on cellular signaling pathways.

Physicochemical Properties

Nickel(II) sulfate hexahydrate is a blue to emerald-green crystalline solid.[1] It is highly soluble in water and is a common source of the Ni²⁺ ion in laboratory and industrial applications.[2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | References |

| CAS Number | 10101-97-0 | [2][3][4][5] |

| Molecular Formula | NiSO₄·6H₂O | [3][5] |

| Molecular Weight | 262.85 g/mol | [2][3][5] |

| Appearance | Blue to emerald-green crystalline solid | [1][3][6] |

| Density | 2.07 g/cm³ | [1][2] |

| Melting Point | 53 °C (decomposes) | [1][2] |

| Boiling Point | Decomposes at 100 °C | [2] |

| Solubility in Water | 65 g/100 mL at 20 °C | [2] |

| pH | 4.3 - 4.7 (100g/L solution) | [7] |

Synthesis and Production

Nickel(II) sulfate hexahydrate is typically produced by the dissolution of nickel metal, its oxides, or carbonates in sulfuric acid.[2] The resulting solution is then concentrated and cooled to allow for the crystallization of the hexahydrate salt.

Experimental Protocol: Laboratory Scale Synthesis

This protocol outlines a common method for synthesizing nickel(II) sulfate hexahydrate in a laboratory setting.

Materials:

-

Nickel(II) carbonate (NiCO₃)

-

Dilute sulfuric acid (H₂SO₄, ~2 M)

-

Distilled water

-

Beakers

-

Stirring rod

-

Heating plate

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Crystallizing dish

Procedure:

-

In a fume hood, slowly add nickel(II) carbonate to a beaker containing a stirred solution of dilute sulfuric acid. The addition should be done in small portions to control the effervescence (release of CO₂ gas).

-

Continue adding nickel(II) carbonate until the effervescence ceases, indicating that the acid has been neutralized. A slight excess of the carbonate can be added to ensure complete reaction.

-

Gently heat the solution to approximately 60-70 °C for about 30 minutes to ensure the reaction goes to completion and to increase the solubility of the product.

-

Filter the hot solution to remove any unreacted nickel(II) carbonate and other solid impurities.

-

Transfer the clear green filtrate to a crystallizing dish.

-

Allow the solution to cool slowly to room temperature. For higher yield, the solution can be further cooled in an ice bath to induce crystallization.

-

Collect the resulting blue-green crystals of nickel(II) sulfate hexahydrate by vacuum filtration.

-

Wash the crystals with a small amount of cold distilled water to remove any remaining impurities.

-

Dry the crystals in a desiccator or at a low temperature in an oven.

Applications in Research and Development

Nickel(II) sulfate hexahydrate is a versatile compound with numerous applications in scientific research and industrial processes.

Electroplating

A primary application of nickel(II) sulfate hexahydrate is in electroplating, where it serves as the main source of nickel ions for creating a corrosion-resistant and decorative nickel coating on other metals.[8]

Experimental Protocol: Benchtop Nickel Electroplating

This protocol provides a basic procedure for electroplating a copper object with nickel.

Materials:

-

Nickel(II) sulfate hexahydrate (e.g., 240 g/L)

-

Nickel(II) chloride hexahydrate (e.g., 45 g/L - acts as an anode corroding agent)

-

Boric acid (e.g., 30 g/L - acts as a pH buffer)

-

Distilled water

-

A pure nickel strip (anode)

-

The copper object to be plated (cathode)

-

A beaker or plating tank

-

A low-voltage DC power supply (e.g., 1-6V)

-

Alligator clips and connecting wires

-

Degreasing agent (e.g., acetone (B3395972) or a specialized metal cleaner)

-

Dilute acid for activation (e.g., 5% sulfuric acid)

Procedure:

-

Surface Preparation: Thoroughly clean the copper object by washing with a degreasing agent to remove any oils or dirt. Rinse with distilled water. Briefly dip the object in the dilute sulfuric acid to activate the surface, then rinse again with distilled water.

-

Plating Bath Preparation: Dissolve the nickel(II) sulfate hexahydrate, nickel(II) chloride hexahydrate, and boric acid in distilled water in the beaker to create the plating solution (Watts bath).

-

Setup: Suspend the nickel anode and the copper cathode in the plating solution, ensuring they do not touch.

-

Connections: Connect the positive lead of the DC power supply to the nickel anode and the negative lead to the copper cathode using alligator clips.

-

Electroplating: Turn on the power supply and adjust the voltage to a low setting (typically 1-3V). A current density of around 2-10 A/dm² is common. Bubbles should form at the cathode.

-

Plating Time: The duration of the electroplating process will determine the thickness of the nickel layer. This can range from a few minutes to an hour or more depending on the desired outcome.

-

Finishing: Once the desired thickness is achieved, turn off the power supply. Remove the plated object, rinse it thoroughly with distilled water, and allow it to dry.

Catalyst Synthesis

Nickel-based catalysts are used in a variety of chemical reactions. Nickel(II) sulfate hexahydrate often serves as a precursor for the synthesis of these catalysts, such as nickel oxide nanoparticles.

Experimental Protocol: Synthesis of Nickel Oxide Nanoparticles

This protocol describes a sol-gel method for synthesizing nickel oxide (NiO) nanoparticles using nickel(II) sulfate hexahydrate as a precursor.[9]

Materials:

-

Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)

-

Methanol (B129727) (CH₃OH)

-

Sodium hydroxide (B78521) (NaOH)

-

Beakers

-

Magnetic stirrer

-

Drying oven

-

Furnace

Procedure:

-

Dissolve a specific amount of nickel(II) sulfate hexahydrate (e.g., 5.257 g) in methanol (e.g., 20 mL) and stir the solution at room temperature for 60 minutes.[9]

-

Slowly add a solution of NaOH (e.g., 5M) dropwise to the nickel sulfate solution while stirring continuously until a precipitate of nickel hydroxide (Ni(OH)₂) is formed.[9]

-

The precipitate is then collected, washed with distilled water and methanol to remove impurities, and dried in an oven at around 100-110 °C for approximately 1 hour.[9]

-

The dried nickel hydroxide powder is then calcined in a furnace at a higher temperature (e.g., 450 °C) for 1 hour to yield black nickel oxide (NiO) nanoparticles.[9]

Toxicological Profile and Impact on Cellular Signaling

Nickel and its compounds are known to exert toxic effects, including cytotoxicity, genotoxicity, and carcinogenicity.[10][11] Understanding the molecular mechanisms underlying nickel toxicity is crucial for risk assessment and in the context of drug development, where off-target effects are a major concern. Nickel(II) ions have been shown to interfere with numerous cellular signaling pathways, primarily through the induction of oxidative stress.

Key Signaling Pathways Affected by Nickel

Nickel exposure can lead to the generation of reactive oxygen species (ROS), which in turn activates several stress-responsive signaling pathways.[10]

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: Nickel compounds can activate the MAPK signaling pathways, including p38, JNK, and ERK1/2.[11] This activation is often linked to the cellular response to stress and can lead to inflammation and apoptosis.[11]

-

NF-κB (Nuclear Factor kappa B) Pathway: Nickel can activate the NF-κB signaling pathway, a key regulator of inflammatory responses. This leads to the increased expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.

-

HIF-1 (Hypoxia-Inducible Factor-1) Pathway: Nickel can mimic a hypoxic environment by interfering with iron homeostasis, leading to the activation of the HIF-1 signaling pathway. This can promote cell survival in low-oxygen conditions and is implicated in carcinogenesis.

-

Nrf2 Pathway: Nickel has been shown to activate the Nrf2 antioxidant pathway, which may be a cellular defense mechanism against nickel-induced oxidative stress.

The following diagram illustrates the central role of oxidative stress in mediating the toxic effects of nickel(II) ions on various cellular signaling pathways.

Caption: Nickel-induced signaling pathways.

Experimental Protocols for Toxicological Assessment

The following are generalized protocols for assessing the cytotoxicity of nickel(II) sulfate hexahydrate in a cell culture model.

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Human cell line (e.g., A549 lung carcinoma cells or MCF-7 breast cancer cells)

-

Cell culture medium and supplements

-

Nickel(II) sulfate hexahydrate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator at 37 °C.

-

Treatment: Prepare serial dilutions of nickel(II) sulfate hexahydrate in the cell culture medium. Remove the old medium from the wells and add the nickel sulfate solutions at various concentrations (e.g., 0, 10, 25, 50, 100 µM). Include a vehicle control.

-

Incubation: Incubate the cells with the nickel sulfate for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution in each well at a wavelength of around 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

This protocol is for detecting the phosphorylation (activation) of MAPK proteins in response to nickel sulfate treatment.

Materials:

-

Cells treated with nickel(II) sulfate hexahydrate

-

Ice-cold Phosphate Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

Laemmli sample buffer

-

SDS-polyacrylamide gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for phosphorylated and total forms of ERK, JNK, and p38)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treating the cells with nickel(II) sulfate for the desired time, wash them with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli buffer and heat at 95 °C for 5 minutes.

-

SDS-PAGE: Separate the proteins by size by running them on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target MAPK proteins overnight at 4 °C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply a chemiluminescent substrate and capture the signal using an imaging system. The intensity of the bands corresponding to the phosphorylated proteins indicates the level of MAPK activation.

The following diagram outlines the general workflow for a cytotoxicity assessment of nickel(II) sulfate hexahydrate.

Caption: Cytotoxicity assessment workflow.

Safety and Handling

Nickel(II) sulfate hexahydrate is classified as a hazardous substance. It is harmful if swallowed or inhaled and can cause skin and eye irritation.[12] It is also a known skin sensitizer (B1316253) and may cause an allergic skin reaction known as "nickel itch".[13][14] Furthermore, nickel compounds are considered carcinogenic to humans by inhalation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be used when handling this chemical.[12] It should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[5][9][12]

References

- 1. researchgate.net [researchgate.net]

- 2. casting-yz.com [casting-yz.com]

- 3. How to electroplating nickel: Simple DIY Tutorial [drgalva.net]

- 4. High Quality (and Safe) Nickel Plating : 7 Steps (with Pictures) - Instructables [instructables.com]

- 5. zemetal.com [zemetal.com]

- 6. Nickel-induced oxidative stress and effect of antioxidants in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NiONP-Induced Oxidative Stress and Mitochondrial Impairment in an In Vitro Pulmonary Vascular Cell Model Mimicking Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity of NiO and Ni(OH)2 Nanoparticles Is Mediated by Oxidative Stress-Induced Cell Death and Suppression of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 10. Nickel and Oxidative Stress: Cell Signaling Mechanisms and Protective Role of Vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Investigation of nickel sulfate-induced cytotoxicity and underlying toxicological mechanisms in human umbilical vein endothelial cells through oxidative stress, inflammation, apoptosis, and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chesci.com [chesci.com]

- 13. cibtech.org [cibtech.org]

- 14. benchchem.com [benchchem.com]

Unveiling the Magnetic Heart of Nickel Sulfates: A Technical Guide to Paramagnetic Susceptibility

For Immediate Release

[City, State] – [Date] – This technical guide delves into the core magnetic properties of paramagnetic nickel sulfates, offering researchers, scientists, and drug development professionals a comprehensive resource on their magnetic susceptibility. This document provides a detailed overview of the theoretical underpinnings, experimental determination, and quantitative data related to various hydrated forms of nickel sulfate (B86663).

Introduction to Paramagnetism in Nickel Sulfates

Nickel(II) sulfate (NiSO₄) and its various hydrated forms are known to be paramagnetic.[1] This property arises from the presence of unpaired electrons in the 3d orbital of the Ni²⁺ ion. When placed in an external magnetic field, the magnetic dipoles of these unpaired electrons align with the field, resulting in a net positive magnetic moment and an attraction towards the magnet.[1] The extent of this magnetization is quantified by the magnetic susceptibility (χ), a dimensionless quantity that is crucial for characterizing the magnetic behavior of materials.

The magnetic susceptibility of paramagnetic materials like nickel sulfates is temperature-dependent, generally following the Curie-Weiss law:

χ = C / (T - θ)

where C is the Curie constant, T is the absolute temperature, and θ is the Weiss constant, which accounts for the molecular interactions between the magnetic centers.

Quantitative Magnetic Susceptibility Data

The magnetic susceptibility of nickel sulfate is significantly influenced by its degree of hydration, which affects the crystal structure and the local environment of the Ni²⁺ ions. Below are summarized data for various nickel sulfate hydrates.

Curie-Weiss Law Parameters

The following table summarizes the experimentally determined Weiss constants (θ) and g-values for two common hydrates of nickel sulfate. These parameters are crucial for understanding the magnetic interactions and the electronic structure of the Ni²⁺ ion within the crystal lattice.

| Compound | Weiss Constant (θ) in K | g-value | Crystal Field Symmetry | Reference |

| NiSO₄·7H₂O | 0.15 ± 0.2 | gₐ = gₑ = gₒ = 2.22 ± 0.02 | Rhombic | [2][3] |

| α-NiSO₄·6H₂O | -0.5 ± 0.2 | gₐ = gₑ = 2.22 ± 0.02 | Tetragonal | [2][3] |

Temperature-Dependent Molar Magnetic Susceptibility

The following data, extracted from published graphical representations, illustrate the temperature dependence of the molar magnetic susceptibility for different nickel sulfate hydrates.

Table 2: Molar Magnetic Susceptibility (χₘ) of α-NiSO₄·6H₂O vs. Temperature (Data estimated from graphical representations in referenced literature)

| Temperature (K) | 1/χₘ (mol/cm³) |

| 293 | ~240 |

| 250 | ~205 |

| 200 | ~165 |

| 150 | ~125 |

| 100 | ~85 |

| 50 | ~45 |

| 20 | ~20 |

Table 3: Molar Magnetic Susceptibility (χₘ) of NiSO₄·7H₂O vs. Temperature (Data estimated from graphical representations in referenced literature)

| Temperature (K) | 1/χₘ (mol/cm³) |

| 293 | ~235 |

| 250 | ~200 |

| 200 | ~160 |

| 150 | ~120 |

| 100 | ~80 |

| 50 | ~40 |

| 20 | ~18 |

Table 4: Molar Magnetic Susceptibility (χₘ) of NiSO₄ (anhydrous) at Room Temperature

| Compound | Molar Magnetic Susceptibility (χₘ) in 10⁻⁶ cm³/mol |

| NiSO₄ | +4005 |

Experimental Protocols for Magnetic Susceptibility Measurement

The determination of magnetic susceptibility is a cornerstone of characterizing paramagnetic materials. The two most common and historically significant methods are the Gouy and Faraday methods.

Gouy Method

The Gouy method relies on measuring the apparent change in the mass of a sample when it is suspended in a non-uniform magnetic field.

Protocol:

-

Sample Preparation: A long, cylindrical tube is uniformly packed with the powdered nickel sulfate sample.

-

Apparatus: A Gouy balance is used, which is a standard analytical balance with one of its pans replaced by a suspension system that holds the sample tube. The sample tube is suspended between the poles of an electromagnet.

-

Measurement without Field: The initial mass of the sample is recorded with the electromagnet turned off.

-

Measurement with Field: The electromagnet is turned on, creating a strong magnetic field at the bottom of the sample tube, while the top of the tube remains in a region of negligible field. The apparent change in mass due to the magnetic force on the sample is recorded.

-

Calculation: The volume susceptibility (κ) and subsequently the molar susceptibility (χₘ) are calculated from the change in mass, the strength of the magnetic field, the cross-sectional area of the sample, and its density.

Faraday Method

The Faraday method offers higher sensitivity and is suitable for smaller samples, including single crystals. It measures the force on a small sample placed in a region of constant field gradient.

Protocol:

-

Sample Preparation: A small amount of the nickel sulfate sample is placed in a sample holder.

-

Apparatus: A Faraday balance utilizes a sensitive torsion balance to measure the force. The pole pieces of the magnet are specially shaped to create a region where the product of the magnetic field (H) and its gradient (dH/dz) is constant.

-

Measurement: The sample is placed in this region of constant field gradient. The force experienced by the sample is measured as an apparent change in weight.

-

Calculation: The mass susceptibility (χ₉) is directly proportional to the measured force and inversely proportional to the mass of the sample and the product H(dH/dz).

Theoretical Framework and Data Interpretation

The magnetic properties of Ni²⁺ in nickel sulfates are best understood through the lens of Crystal Field Theory.

Crystal Field Theory and d-orbital Splitting

In the hydrated nickel sulfates, the Ni²⁺ ion is typically surrounded by six water molecules in an octahedral geometry. The electrostatic field of these ligands removes the degeneracy of the five d-orbitals, splitting them into a lower energy t₂₉ triplet and a higher energy e₉ doublet. For Ni²⁺ (a d⁸ ion), the eight d-electrons will occupy these orbitals. In an octahedral field, two of these electrons will be unpaired, giving rise to the observed paramagnetism. The magnitude of this splitting (Δₒ) and any distortions from perfect octahedral symmetry (as seen in the rhombic and tetragonal symmetries of the studied hydrates) will influence the precise magnetic susceptibility.[2][3]

Visualizations

Experimental Workflow for Magnetic Susceptibility Determination

Caption: A workflow diagram illustrating the key steps in the experimental determination and analysis of the magnetic susceptibility of nickel sulfates.

Logical Relationship in Paramagnetism of Ni²⁺

Caption: A diagram showing the logical progression from the electronic structure of the Ni²⁺ ion to the observable paramagnetic behavior.

Conclusion

This technical guide provides a foundational understanding of the magnetic susceptibility of paramagnetic nickel sulfates. The presented quantitative data and detailed experimental protocols offer valuable resources for researchers in materials science, chemistry, and pharmacology. The interplay between the hydration state, crystal structure, and magnetic properties of nickel sulfates highlights the nuanced nature of paramagnetism in transition metal complexes. Further research, particularly high-resolution temperature-dependent studies on a wider range of nickel sulfate hydrates, will continue to refine our understanding of these fascinating materials.

References

Dehydration Behavior of Nickel Sulphate Hydrates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dehydration behavior of nickel sulphate hydrates. Nickel sulphate, a compound of significant interest in various fields including catalysis, electroplating, and battery technology, exists in several hydrated forms. Understanding the thermal stability and dehydration pathways of these hydrates is crucial for their effective application and for quality control in manufacturing processes. This document details the sequential loss of water molecules upon heating, summarizes key quantitative data from thermal analysis, outlines experimental protocols for characterization, and provides visual representations of the dehydration processes.

Introduction to Nickel Sulphate Hydrates

Nickel(II) sulphate is an inorganic compound that readily forms a series of hydrates with the general formula NiSO₄·nH₂O. The most common forms are the heptahydrate (NiSO₄·7H₂O) and the hexahydrate (NiSO₄·6H₂O). The degree of hydration is dependent on the temperature and humidity of the surrounding environment.

-

Nickel Sulphate Heptahydrate (NiSO₄·7H₂O): Known as morenosite, this hydrate (B1144303) is stable at temperatures below 30.7°C.[1]

-

Nickel Sulphate Hexahydrate (NiSO₄·6H₂O): This is the most common form and exists in two polymorphic structures: the blue tetragonal α-form, stable between 30.7 and 53.8°C, and the green monoclinic β-form, which crystallizes from solution above 53.8°C.[1][2] Both the heptahydrate and hexahydrate contain the octahedral [Ni(H₂O)₆]²⁺ complex ion; the seventh water molecule in the heptahydrate is interstitial and not directly bonded to the nickel ion.[3]

-

Lower Hydrates and Anhydrous Form: Upon heating, the higher hydrates lose water in a stepwise manner to form lower hydrates such as the tetrahydrate (NiSO₄·4H₂O), dihydrate (NiSO₄·2H₂O), and monohydrate (NiSO₄·H₂O), before finally becoming the anhydrous form (NiSO₄) at temperatures above 280°C.[4] Further heating above 640°C leads to decomposition into nickel oxide (NiO).[3]

Dehydration Pathways and Mechanisms

The thermal dehydration of nickel sulphate hydrates is a multi-step process, with each step corresponding to the loss of a specific number of water molecules. The precise temperatures at which these transitions occur are influenced by experimental conditions such as heating rate and atmosphere. The general dehydration sequence for the heptahydrate is illustrated below.

Quantitative Analysis of Dehydration

The dehydration process can be quantitatively characterized using thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

Dehydration Data for Nickel Sulphate Heptahydrate (NiSO₄·7H₂O)

The following table summarizes the theoretical weight loss for the complete, stepwise dehydration of nickel sulphate heptahydrate. The temperature ranges are approximate and can vary with experimental conditions.

| Dehydration Step | Temperature Range (°C) | Theoretical Weight Loss (%) | Cumulative Weight Loss (%) |

| NiSO₄·7H₂O → NiSO₄·6H₂O + H₂O | Ambient - 100 | 6.41 | 6.41 |

| NiSO₄·6H₂O → NiSO₄·4H₂O + 2H₂O | 100 - 150 | 12.82 | 19.23 |

| NiSO₄·4H₂O → NiSO₄·2H₂O + 2H₂O | 150 - 200 | 12.82 | 32.05 |

| NiSO₄·2H₂O → NiSO₄·H₂O + H₂O | 200 - 280 | 6.41 | 38.46 |

| NiSO₄·H₂O → NiSO₄ + H₂O | > 280 | 6.41 | 44.87 |

Note: The temperature ranges are indicative and can be influenced by factors such as heating rate and atmospheric conditions.

Dehydration Data for Nickel Sulphate Hexahydrate (NiSO₄·6H₂O)

Experimental data for the dehydration of α-NiSO₄·6H₂O shows a distinct three-step process under specific conditions.

| Dehydration Step | Temperature Range (°C) | Observed Weight Loss (%) | No. of H₂O Molecules Lost |

| NiSO₄·6H₂O → NiSO₄·4H₂O + 2H₂O | ~100 - 150 | ~13.7 | 2 |

| NiSO₄·4H₂O → NiSO₄·H₂O + 3H₂O | ~150 - 280 | ~20.6 | 3 |

| NiSO₄·H₂O → NiSO₄ + H₂O | > 280 | ~6.9 | 1 |

Data is based on experiments conducted with a 30 mg sample at a heating rate of 8 °C/min in air.

Experimental Protocols

Accurate characterization of the dehydration behavior of nickel sulphate hydrates relies on precise experimental techniques. The following sections detail the methodologies for the key analytical methods.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the temperature and mass loss associated with each dehydration step, and to measure the enthalpy of these transitions.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the nickel sulphate hydrate is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is used.

-

Data Collection:

-

The sample is heated from ambient temperature to approximately 400°C.

-

A constant heating rate, typically 10 °C/min, is applied.

-

The experiment is conducted under a controlled atmosphere, such as a continuous flow of dry nitrogen or air (e.g., 50 mL/min), to ensure a stable environment and efficient removal of evolved water vapor.

-

-

Data Analysis: The TGA curve is analyzed to determine the onset and completion temperatures of each mass loss step. The percentage mass loss is used to calculate the number of water molecules lost at each stage. The DSC curve reveals endothermic peaks corresponding to the energy absorbed during dehydration.

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystal structure of the initial hydrate and the solid intermediates and products formed at various stages of dehydration.

Methodology:

-

Sample Preparation: A small amount of the this compound is finely ground using a mortar and pestle to ensure a random orientation of the crystallites. The powdered sample is then mounted on a sample holder. For in-situ studies, a high-temperature attachment is used.

-

Instrumentation: A powder X-ray diffractometer equipped with a standard X-ray source (e.g., Cu Kα radiation) and a detector is used.

-

Data Collection:

-

The sample is scanned over a specific 2θ range (e.g., 10-80°) to collect the diffraction pattern.

-

For temperature-dependent studies, diffraction patterns are recorded at various temperatures corresponding to the different stages of dehydration identified by TGA/DSC.

-

-

Data Analysis: The obtained diffraction patterns are compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystalline phases present at each temperature.

Experimental and Analytical Workflow

The characterization of the dehydration behavior of nickel sulphate hydrates typically follows a systematic workflow, integrating multiple analytical techniques to obtain a comprehensive understanding.

Conclusion

The dehydration of nickel sulphate hydrates is a complex, multi-stage process that is highly dependent on temperature and other experimental conditions. A thorough understanding of these transformations, from heptahydrate through various intermediates to the anhydrous form, is essential for professionals in research and industry. The application of thermal analysis techniques like TGA and DSC, in conjunction with structural analysis by XRD, provides the necessary quantitative data and mechanistic insights. The detailed protocols and data presented in this guide serve as a valuable resource for the precise characterization and effective utilization of nickel sulphate hydrates in various technological applications.

References

- 1. ERIC - EJ1012204 - Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry, Journal of Chemical Education, 2013-Feb [eric.ed.gov]

- 2. Nickel(II) sulfate - Wikipedia [en.wikipedia.org]

- 3. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Coordination Chemistry of the Hexaaquanickel(II) Complex, [Ni(H₂O)₆]²⁺

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the coordination chemistry of the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺. This fundamental complex serves as a crucial starting point for understanding the behavior of Ni(II) in aqueous environments and its interactions with a vast array of ligands, a key aspect in fields ranging from catalysis to medicinal chemistry.

Electronic Structure and Bonding

The nickel(II) ion possesses a d⁸ electron configuration.[1] In the presence of six water ligands arranged in an octahedral geometry, the d-orbitals split into two energy levels: a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg set (dx²-y², dz²). For [Ni(H₂O)₆]²⁺, the electronic configuration is t₂g⁶eg².[2][3] The two unpaired electrons in the eg orbitals render the complex paramagnetic.[4]

Water acts as a weak-field ligand, resulting in a relatively small energy gap (Δo) between the t₂g and eg orbitals.[5][6] This has significant implications for the complex's spectroscopic properties and kinetic lability. The bonding between the Ni²⁺ ion and the water ligands is primarily electrostatic, though some degree of covalent character is present.

Jahn-Teller Effect: With a t₂g⁶eg² electronic configuration, the [Ni(H₂O)₆]²⁺ complex does not exhibit a first-order Jahn-Teller distortion, as the eg orbitals are symmetrically occupied.[2] This typically results in a regular octahedral geometry.

Structural and Spectroscopic Properties

The [Ni(H₂O)₆]²⁺ complex exhibits a characteristic green color in aqueous solution, a consequence of its electronic transitions.[1][5] The UV-Vis absorption spectrum is characterized by three spin-allowed d-d transitions.

| Transition | Energy (cm⁻¹) | Wavelength (nm) |

| ³A₂g → ³T₂g | ~8,700 | ~1150 |

| ³A₂g → ³T₁g(F) | ~14,500 | ~690 |

| ³A₂g → ³T₁g(P) | ~25,300 | ~395 |

Table 1: Electronic Absorption Bands of [Ni(H₂O)₆]²⁺ in Aqueous Solution.[7]

The molar absorptivities for these transitions are typically low (< 10 M⁻¹cm⁻¹), which is characteristic of parity-forbidden d-d transitions in octahedral complexes.[8]

| Parameter | Value |

| Mean Ni-O Bond Length (crystallographic) | 2.056(22) Å |

| Mean Ni-O Bond Length (calculated) | 2.093 Å |

Table 2: Selected Bond Lengths for [Ni(H₂O)₆]²⁺.[9][10][11]

Thermodynamic Stability and Kinetic Lability

The hexaaquanickel(II) complex is thermodynamically stable in aqueous solution. However, it is kinetically labile, meaning the coordinated water molecules can be readily exchanged for other ligands. This lability is a hallmark of many first-row transition metal aqua ions.

The rate of water exchange on [Ni(H₂O)₆]²⁺ is a key parameter in understanding its ligand substitution reactions. The mechanism for this exchange is generally considered to be a dissociative interchange (Id) mechanism.[12]

| Parameter | Value |

| Water Exchange Rate Constant (kₑₓ) | 3 x 10⁴ s⁻¹ (at 25 °C) |

Table 3: Kinetic Parameters for Water Exchange on [Ni(H₂O)₆]²⁺.

The stability of complexes formed by the substitution of water ligands is quantified by the formation constant (K) or the overall stability constant (β). For example, the reaction with ammonia (B1221849) proceeds in a stepwise manner:

[Ni(H₂O)₆]²⁺ + nNH₃ ⇌ [Ni(NH₃)ₙ(H₂O)₆₋ₙ]²⁺ + nH₂O